7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide
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Overview
Description
7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, methoxyphenyl, and cyanide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[1,5-b]pyridazine Core: This step often involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the amino, methoxyphenyl, and cyanide groups through various substitution and addition reactions. Reagents like methoxybenzene, cyanogen bromide, and amines are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Large-scale synthesis requires careful optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysts and Reagents: The use of catalysts, such as transition metals, and high-purity reagents can enhance reaction efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has shown promise in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a candidate for the development of enzyme inhibitors, which can be used in the treatment of various diseases.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent. Its diverse functional groups allow it to interact with multiple biological targets, making it a versatile candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, enhancing its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3(2H)-pyridazinones share a similar core structure and exhibit diverse pharmacological activities.
Imidazopyridines: These compounds also have a fused ring system and are known for their biological activities.
Uniqueness
The uniqueness of 7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c1-27-14-9-7-12(8-10-14)16-15(11-21)19(26)24-25-18(16)17(23-20(25)22)13-5-3-2-4-6-13/h2-10,15-16H,1H3,(H2,22,23)(H,24,26) |
InChI Key |
DYXUCRNHNCKTGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NN3C2=C(N=C3N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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